molecular formula C20H28N2O2 B4504425 2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide

Cat. No.: B4504425
M. Wt: 328.4 g/mol
InChI Key: YXFCURHZZWPYAQ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.215078140 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Selectivity and Therapeutic Applications

Muscarinic M3 Receptor Antagonism

A novel series of phenylacetamides, closely related to the structure of interest, has been developed to target urinary tract disorders, irritable bowel syndrome, and respiratory disorders by selectively antagonizing the muscarinic M3 receptor over the M2 receptor. This selective antagonism is crucial for treatments that require specificity to avoid undesired effects on heart rate and other M2 receptor-mediated functions (Mitsuya et al., 2000).

Enhanced Selectivity for M3 Over M2 Receptors

Further research into 4-acetamidopiperidine derivatives has led to the development of compounds with significant selectivity for M3 over M2 receptors, showing potential for the treatment of obstructive airway diseases through effective bronchodilation (Mitsuya et al., 1999).

Chemical Structure and Activity Relationship

Cyclopalladation of Aniline Derivatives

Investigations into the cyclopalladation of aniline derivatives, including compounds structurally related to "2-cyclopentyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide", have elucidated the influence of steric and electronic factors on the efficiency of this reaction. These findings contribute to the understanding of how structural modifications can affect the activity and selectivity of such compounds (Mossi et al., 1992).

Antimicrobial and Antimalarial Properties

Synthesis of Heterocyclic Compounds with Antimicrobial Activity

Research aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, structurally akin to the compound of interest, demonstrated promising antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Darwish et al., 2014).

Potential Antimalarial Agents

N4,N4-Disubstituted 2-acetylpyridine thiosemicarbazones, related to the core structure of "this compound", have shown superior activity against Plasmodium berghei, presenting a significant step forward in the search for new antimalarial agents (Klayman et al., 1979).

Properties

IUPAC Name

2-cyclopentyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-9-11-22(12-10-15)20(24)17-7-4-8-18(14-17)21-19(23)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFCURHZZWPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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